Chloroborane
説明
Chloroborane (BH₂Cl) is a boron halide compound widely utilized as a reducing and functionalizing agent in organic synthesis. It is particularly notable for its dual role in hydrogenation and boronylation reactions, enabling the synthesis of β-hydroxy-tetrahydroquinolines (β-hydroxy-THQs) with high regio- and stereoselectivity . This compound forms stable adducts with Lewis bases like dimethyl sulfide (Me₂S·BH₂Cl) or tetrahydrofuran (THF), which enhance its reactivity and handling . Its applications span pharmaceutical synthesis (e.g., peptidomimetics like FISLE-412) and asymmetric catalysis, where it facilitates the creation of chiral centers in molecules such as (S)-nicotine .
特性
CAS番号 |
10388-28-0 |
|---|---|
分子式 |
BCl |
分子量 |
46.27 g/mol |
IUPAC名 |
chloroboron |
InChI |
InChI=1S/BCl/c1-2 |
InChIキー |
GKCOJTRGYAUVSR-UHFFFAOYSA-N |
SMILES |
[B]Cl |
正規SMILES |
[B]Cl |
他のCAS番号 |
10388-28-0 |
製品の起源 |
United States |
類似化合物との比較
Chloroborane vs. Borane-THF (BH₃·THF)
- Reactivity and Yield: this compound outperforms BH₃·THF in reaction speed and yield. For example, in the reduction of quinoline to β-hydroxy-THQ, BH₃·THF requires 7 days for partial conversion (low yield), while this compound achieves 44–70% yields within 4–48 hours .
- Regioselectivity: this compound selectively targets the β-position of quinolines due to its ability to form intermediate boron-dihydroquinoline complexes that stabilize β-attack via SN2-like pathways. In contrast, BH₃·THF shows poor regiocontrol .
- Stereoselectivity : this compound predominantly generates the trans-diastereomer of β-hydroxy-THQ, whereas BH₃·THF results in mixed stereochemistry .
This compound vs. Other this compound Derivatives
- Me₂S·BH₂Cl : While Me₂S·BH₂Cl offers comparable reactivity to this compound, its strong odor complicates handling. This compound adducts with THF or BCl₃/BH₃ mixtures provide odorless alternatives without sacrificing efficiency .
- Asymmetric Variants: Chiral chloroboranes, such as (+)-B-diisopinocampheyl this compound, enable enantioselective reductions. For instance, in (S)-nicotine synthesis, this reagent achieves 52% yield with high stereocontrol, surpassing non-chiral analogs .
This compound vs. Boron Trichloride (BCl₃)
- Lewis Acidity: BCl₃ is a stronger Lewis acid but lacks the hydride donor capacity of this compound, limiting its utility in hydrogenation. This compound’s balanced acidity and reducing power make it ideal for tandem functionalization-reduction reactions .
Data Tables
Table 1: Performance Comparison of this compound and BH₃·THF in Quinoline Reduction
| Parameter | This compound (BH₂Cl) | BH₃·THF |
|---|---|---|
| Reaction Time (h) | 4–48 | 168 |
| Yield (%) | 44–70 | <20 |
| β-Regioselectivity | >90% | <50% |
| Major Diastereomer | trans-β-hydroxy-THQ | Mixed |
| Reference |
Key Research Findings
- Mechanistic Insights: this compound’s regioselectivity arises from halogen-assisted B-N bond dissociation in dihydroquinoline intermediates, promoting β-borylation .
- Industrial Applications : this compound streamlines the synthesis of FISLE-412, a lupus therapeutic, by reducing steps and improving purity (50% yield post-HPLC) .
- Environmental Advantages : this compound adducts with THF or BCl₃ reduce reliance on malodorous Me₂S, enhancing lab safety .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
